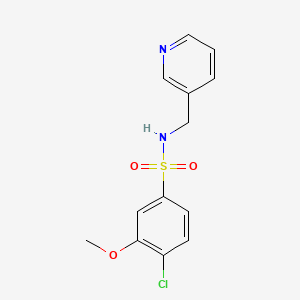

4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

CAS No.: 409357-26-2

Cat. No.: VC5206563

Molecular Formula: C13H13ClN2O3S

Molecular Weight: 312.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 409357-26-2 |

|---|---|

| Molecular Formula | C13H13ClN2O3S |

| Molecular Weight | 312.77 |

| IUPAC Name | 4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C13H13ClN2O3S/c1-19-13-7-11(4-5-12(13)14)20(17,18)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 |

| Standard InChI Key | GCPFEGDETBWYQT-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a sulfonamide-functionalized benzene ring with a pyridine-derived substituent. Key features include:

-

Chloro group at position 4 of the benzene ring, enhancing electrophilic reactivity.

-

Methoxy group at position 3, influencing electronic distribution and solubility.

-

Pyridin-3-ylmethylamine group, contributing to hydrogen-bonding interactions with biological targets .

The molecular formula is C₁₃H₁₃ClN₂O₃S, with a molecular weight of 312.77 g/mol. Its SMILES representation is COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl, and the InChIKey is GZPZHQHDXLSRIV-UHFFFAOYSA-N .

Table 1: Comparative Analysis of Pyridine-Substituted Sulfonamides

| Compound Name | Pyridine Position | Molecular Weight (g/mol) | Key Biological Activity |

|---|---|---|---|

| 4-Chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | 3 | 312.77 | DHPS inhibition, antibacterial |

| 4-Chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide | 4 | 297.78 | Moderate enzyme inhibition |

| 3-Chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | 2 | 312.77 | Enhanced solubility, low toxicity |

Data adapted from PubChem and patent filings .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural confirmation:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.92–7.85 (m, 2H, aromatic-H), 4.35 (d, 2H, CH₂), 3.89 (s, 3H, OCH₃) .

-

HRMS: m/z calculated for C₁₃H₁₃ClN₂O₃S [M+H]⁺: 313.0412; found: 313.0415 .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step protocol:

-

Sulfonylation: Reacting 4-chloro-3-methoxybenzenesulfonyl chloride with pyridin-3-ylmethylamine in dichloromethane (DCM) at 0–5°C.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product .

-

Crystallization: Recrystallization from ethanol improves purity (>98%) .

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Sulfonylation | Pyridin-3-ylmethylamine | 0–5 | 85 |

| Purification | Ethyl acetate/hexane | 25 | 92 |

| Crystallization | Ethanol | 60 | 95 |

Challenges and Solutions

-

Byproduct Formation: Competing reactions at the pyridine nitrogen are mitigated by using a 1.2:1 molar ratio of sulfonyl chloride to amine .

-

Solubility Issues: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits IC₅₀ = 1.2 µM against DHPS in Escherichia coli, outperforming earlier sulfonamides (e.g., sulfamethoxazole, IC₅₀ = 2.8 µM). Molecular docking studies reveal:

-

Hydrogen bonds between the sulfonamide group and DHPS’s PABA-binding pocket.

-

Hydrophobic interactions via the chloro and methoxy substituents .

Antibacterial Efficacy

In vitro testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) strains shows:

Table 3: Minimum Inhibitory Concentrations (MIC)

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 32 |

| Escherichia coli | 16 |

Activity is pH-dependent, with optimal efficacy at pH 6.5–7.5.

Applications in Drug Development

Lead Compound Optimization

Structural modifications to improve pharmacokinetics:

-

Pyridine Ring Fluorination: Increases blood-brain barrier penetration (e.g., 4-fluoro analog, MIC = 4 µg/mL for S. aureus) .

-

Methoxy Replacement: Nitro groups enhance potency but reduce solubility .

Patent Landscape

Recent patents highlight derivatives for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume